4-Methoxy-4'-nitrobenzophenone

Description

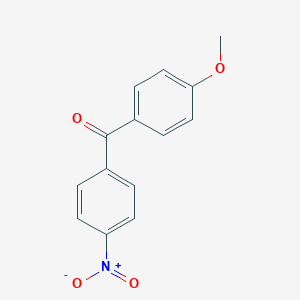

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVSAELNVPXMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324396 | |

| Record name | 4-Methoxy-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-94-6 | |

| Record name | 4-Methoxy-4′-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1151-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-4'-nitrobenzophenone

CAS Number: 1151-94-6

This technical guide provides a comprehensive overview of 4-Methoxy-4'-nitrobenzophenone, a substituted aromatic ketone with applications as a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its physicochemical properties, synthesis, and available data on its characteristics.

Physicochemical Properties

This compound is an off-white to yellow solid at room temperature.[1] While specific solubility data is not widely published, related benzophenone compounds suggest moderate solubility in organic solvents such as ethanol and acetone, with lower solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1151-94-6 | [3] |

| Molecular Formula | C₁₄H₁₁NO₄ | [3] |

| Molecular Weight | 257.24 g/mol | [3] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 125-127 °C | [1] |

| 119.0-128.0 °C | [4] | |

| Boiling Point | 192-194 °C at 0.9 Torr | [1] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | Aromatic protons (nitro-substituted ring): ~δ 8.3-8.1 ppm (d, 2H), ~δ 7.9-7.7 ppm (d, 2H). Aromatic protons (methoxy-substituted ring): ~δ 7.8-7.6 ppm (d, 2H), ~δ 7.0-6.8 ppm (d, 2H). Methoxy protons: ~δ 3.9 ppm (s, 3H). |

| ¹³C NMR (CDCl₃) | Carbonyl carbon: ~δ 195 ppm. Carbons in the nitro-substituted ring: ~δ 150 (C-NO₂), 143 (C-C=O), 130, 124 ppm. Carbons in the methoxy-substituted ring: ~δ 164 (C-OCH₃), 132, 130 (C-C=O), 114 ppm. Methoxy carbon: ~δ 56 ppm. |

| IR (KBr Pellet) | ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1520 and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1260 cm⁻¹ (Ar-O-CH₃ stretch). |

| Mass Spectrometry (EI) | Molecular ion [M]⁺ at m/z 257. Fragment ions corresponding to the loss of NO₂ (m/z 211), C₆H₄NO₂ (m/z 135), and C₆H₄OCH₃ (m/z 107). |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the synthesis of this compound.

Materials:

-

Anisole

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas) is charged with anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).

-

Addition of Reactants: The suspension is cooled in an ice bath. A solution of 4-nitrobenzoyl chloride in the same dry solvent is added dropwise from the dropping funnel. Following this, anisole is added dropwise, maintaining a low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Potential Applications and Biological Activity

This compound is primarily utilized as an intermediate in organic synthesis. The presence of the nitro and methoxy groups on the benzophenone scaffold allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which is a key functional group in the synthesis of many pharmaceuticals. The benzophenone core itself is a structural motif found in various biologically active compounds.

There is currently a lack of published studies on the specific biological activities, pharmacological effects, or mechanism of action of this compound. Research on other benzophenone derivatives has explored their use as UV filters in sunscreens and their potential endocrine-disrupting effects.[5] Some studies have also investigated the in vitro and in vivo effects of other substituted benzophenones, revealing activities such as monoamine oxidase inhibition and metabolic pathways in liver microsomes.[5][6] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Toxicology and Safety Information

Detailed toxicological data for this compound is not available. However, based on the safety data sheets for similar compounds, it should be handled with care in a laboratory setting. It is classified as an irritant, and appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound (CAS No. 1151-94-6) is a valuable synthetic intermediate with a well-defined route of synthesis via Friedel-Crafts acylation. While its physicochemical properties are partially characterized, there is a notable absence of experimental spectroscopic, detailed solubility, and biological activity data in the public domain. This guide provides a summary of the available information and predictive data to aid researchers in their work with this compound. Further investigation into its biological and toxicological profile is warranted to fully understand its potential applications and safety.

References

- 1. This compound CAS#: 1151-94-6 [m.chemicalbook.com]

- 2. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-4'-nitrobenzophenone

This technical guide provides a comprehensive overview of 4-Methoxy-4'-nitrobenzophenone, a substituted benzophenone derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for the synthetic process.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₄H₁₁NO₄. It presents as an off-white to yellow solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 257.24 g/mol | [2] |

| Molecular Formula | C₁₄H₁₁NO₄ | [2] |

| Melting Point | 125-127 °C | [1] |

| 119.0-128.0 °C | [3][4] | |

| Boiling Point | 192-194 °C at 0.9 Torr | [1] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |

| Appearance | Off-white to yellow solid | [1] |

| White to pale cream to pale yellow powder | [3][4] | |

| CAS Number | 1151-94-6 | [2] |

Synthesis via Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Friedel-Crafts acylation reactions.

Materials:

-

Anisole

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathway involvement of this compound. However, benzophenone derivatives are a broad class of compounds with diverse biological activities, and this particular molecule could be a subject of interest in medicinal chemistry and drug discovery research. Further studies are required to elucidate its potential biological roles.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone that belongs to the benzophenone family of compounds. The presence of an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2) on the two phenyl rings, para to the carbonyl bridge, imparts distinct chemical and physical properties to the molecule. This makes it a compound of interest as an intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and predicted spectral properties, based on available data and analysis of structurally related compounds.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1151-94-6 | [1] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | Off-white to yellow solid/powder | [2] |

| Melting Point | 125-127 °C | [3] |

| Boiling Point | 192-194 °C at 0.9 Torr | [3] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | Room temperature | [3] |

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of substituted benzophenones.

Reactants:

-

Anisole (4-methoxybenzene)

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a dilute hydrochloric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

General Photochemical Pathways of Substituted Benzophenones

Caption: Jablonski diagram illustrating general photochemical processes.

Spectral Properties

Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the nitro-substituted ring will be deshielded and appear further downfield compared to the protons on the methoxy-substituted ring. The methoxy group will appear as a singlet at approximately 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm), the carbons of the two aromatic rings, and the methoxy carbon (around 55 ppm). The presence of the electron-withdrawing nitro group and the electron-donating methoxy group will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretch around 1650-1670 cm⁻¹, the C-O-C stretch of the ether group around 1250 cm⁻¹, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the benzophenone system will result in strong absorption in the UV region.

Biological and Photochemical Activity

While specific studies on the biological activity of this compound are limited, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy and a nitro group could modulate these activities.

The photochemical properties of benzophenones are well-documented. Upon absorption of UV light, they can undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions, such as hydrogen abstraction from suitable donors. This property makes benzophenones useful as photoinitiators in polymer chemistry. The presence of the nitro group in this compound is likely to influence its photochemical behavior.

Conclusion

This compound is a versatile synthetic intermediate with potential for further functionalization. While a comprehensive experimental characterization is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-established chemistry of substituted benzophenones. The provided synthesis protocol offers a clear pathway for its preparation, and the outlined spectral characteristics can guide its identification and purification. Further research into the specific biological and photochemical properties of this compound could reveal novel applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-4'-nitrobenzophenone via the Friedel-Crafts acylation reaction. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data, including physicochemical properties and spectral analysis. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of the preparation of this and related benzophenone derivatives.

Introduction

Benzophenone and its derivatives are a critical class of compounds in organic chemistry, with wide-ranging applications in photochemistry, polymer science, and as intermediates in the synthesis of pharmaceuticals. The presence of a methoxy group and a nitro group on the benzophenone scaffold, as in this compound, offers a versatile platform for further functionalization, making it a valuable building block in the development of novel therapeutic agents and functional materials.

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] This guide focuses on the application of this reaction to produce this compound from anisole and 4-nitrobenzoyl chloride.

Reaction Mechanism

The Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The mechanism can be summarized in the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-nitrobenzoyl chloride, leading to the formation of a highly reactive acylium ion electrophile. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[2]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

-

Product Complexation and Work-up: The product, this compound, is a Lewis base and forms a complex with the aluminum chloride catalyst. Therefore, a stoichiometric amount of the catalyst is required. An aqueous work-up is necessary to hydrolyze this complex and isolate the final ketone product.[1]

Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound, adapted from established methods for Friedel-Crafts acylation reactions.[3][4]

Materials and Reagents:

-

Anisole

-

4-Nitrobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel.

-

Suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane in the reaction flask.

-

-

Addition of Reactants:

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Following the addition of the acyl chloride, add anisole (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

After the complete addition of reactants, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the addition of crushed ice, followed by dilute hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.[4]

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

-

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1151-94-6 | [5] |

| Molecular Formula | C₁₄H₁₁NO₄ | [5] |

| Molecular Weight | 257.24 g/mol | [5] |

| Appearance | White to pale cream to pale yellow powder | [6] |

| Melting Point | 119.0 - 128.0 °C | [6] |

| Purity (Assay by GC) | ≥96.0% | [6] |

Spectral Data

Directly published spectral data for this compound is limited. The following tables provide predicted and reported spectral data for the parent compounds, 4-methoxybenzophenone and 4-nitrobenzophenone, which can be used for the characterization of the target molecule.

Table 4.2.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H) |

| 4-Nitrobenzophenone | 8.35 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.66 (t, J = 7.2 Hz, 1H), 7.53 (t, J = 7.8 Hz, 2H) |

| This compound (Predicted) | ~8.3 (d, 2H), ~7.8 (d, 2H), ~7.7 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H) |

Table 4.2.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 4-Methoxybenzophenone | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 |

| 4-Nitrobenzophenone | 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 |

Table 4.2.3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aryl Ketone) | 1650 - 1690 (strong) |

| C-O-C (Aryl Ether) | 1230 - 1270 (asymmetric stretch), 1020 - 1075 (symmetric stretch) |

| N-O (Nitro group) | 1500 - 1560 (asymmetric stretch, strong), 1345 - 1385 (symmetric stretch, strong) |

| C-H (Aromatic) | 3000 - 3100 (stretch), 690 - 900 (out-of-plane bend) |

Safety Precautions

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Nitrobenzoyl chloride: A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

-

The quenching step of the reaction is highly exothermic and should be performed slowly and with caution in an ice bath.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound via Friedel-Crafts acylation. The provided experimental protocol, based on established chemical literature, offers a reliable method for the preparation of this compound. The tabulated physicochemical and spectral data, while partially predictive, serve as a strong basis for product identification and quality control. This document is intended to empower researchers and professionals in the fields of chemical synthesis and drug development with the necessary information to successfully synthesize and utilize this versatile benzophenone derivative.

References

Spectroscopic Profile of 4-Methyl-4'-nitrobenzophenone: An In-depth Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-4'-nitrobenzophenone, a substituted benzophenone derivative of interest in organic synthesis and materials science. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings.

It is important to note that while the request specified "4-Methoxy-4'-nitrobenzophenone," the available spectroscopic data robustly corresponds to 4-Methyl-4'-nitrobenzophenone . This guide proceeds with the data for the latter, a close structural analog.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Methyl-4'-nitrobenzophenone.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1652 | C=O (Ketone) stretching |

| 1600 | Aromatic C=C stretching |

| 1520 | Asymmetric N-O stretching (NO₂) |

| 1353 | Symmetric N-O stretching (NO₂) |

| 1315 | C-H bending |

| 732 | C-H out-of-plane bending |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.34–8.32 | m | 2H | - | Protons ortho to NO₂ group |

| 7.93–7.90 | m | 2H | - | Protons meta to NO₂ group |

| 7.71 | d | 2H | 8.4 | Protons ortho to C=O (on methyl-substituted ring) |

| 7.32 | d | 2H | 8.0 | Protons meta to C=O (on methyl-substituted ring) |

| 2.47 | s | 3H | - | Methyl group protons (-CH₃) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 194.53 | C=O (Ketone carbon) |

| 149.67 | Carbon bearing the NO₂ group |

| 144.60 | Quaternary carbon attached to the methyl group |

| 143.33 | Quaternary carbon of the nitro-substituted ring attached to the ketone |

| 133.63 | Aromatic CH |

| 130.57 | Aromatic CH |

| 130.34 | Aromatic CH |

| 129.40 | Aromatic CH |

| 123.50 | Aromatic CH ortho to the NO₂ group |

| 21.77 | -CH₃ (Methyl carbon) |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Interpretation |

| 241 | [M]⁺ (Molecular ion) |

| 119 | Fragment ion |

| 91 | Fragment ion |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then transferred to a pellet-forming die.

-

The die is placed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the 4-Methyl-4'-nitrobenzophenone sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

Parameters: Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound then enters the mass spectrometer.

-

Ionization: Electron Impact (EI) ionization is typically used, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis of 4-Methyl-4'-nitrobenzophenone.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-4'-nitrobenzophenone. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive prediction of the spectra based on established principles of NMR spectroscopy and data from closely related analogs. The methodologies for spectral acquisition and the logical framework for spectral interpretation are also detailed.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei in this compound. These predictions are derived from the known spectra of 4-methoxybenzophenone and 4-nitrobenzophenone, considering the additive effects of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group on the benzophenone core structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~ 8.30 | Doublet | ~ 8.8 | 2H |

| H-3', H-5' | ~ 7.90 | Doublet | ~ 8.8 | 2H |

| H-2, H-6 | ~ 7.80 | Doublet | ~ 8.9 | 2H |

| H-3, H-5 | ~ 7.00 | Doublet | ~ 8.9 | 2H |

| -OCH₃ | ~ 3.90 | Singlet | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 194 |

| C-4 | ~ 164 |

| C-1' | ~ 143 |

| C-4' | ~ 150 |

| C-1 | ~ 130 |

| C-2, C-6 | ~ 132 |

| C-3', C-5' | ~ 124 |

| C-2', C-6' | ~ 131 |

| C-3, C-5 | ~ 114 |

| -OCH₃ | ~ 56 |

Experimental Protocols

A general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of benzophenone derivatives is outlined below. This protocol is a synthesis of standard laboratory practices.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzophenone derivatives due to its excellent solubilizing properties and relatively clean spectral window.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2.2 NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate for qualitative spectra.

-

Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. A line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. Phase and baseline corrections are performed to obtain the final spectrum.

Visualizations

3.1 Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted assignments for the key proton and carbon atoms.

Caption: Molecular structure of this compound.

3.2 Experimental Workflow for NMR Analysis

The logical workflow for the NMR analysis of a small organic molecule like this compound is depicted in the following diagram.

Caption: Generalized workflow for NMR analysis.

FT-IR and UV-Vis spectra for 4-Methoxy-4'-nitrobenzophenone

An In-depth Technical Guide on the FT-IR and UV-Vis Spectra of 4-Methoxy-4'-nitrobenzophenone

Data Presentation

The anticipated spectral data for this compound are summarized in the tables below for clear and easy comparison.

Table 1: Predicted FT-IR Absorption Bands for this compound

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~2970-2840 | C-H Stretch | Methoxy (-OCH₃) | Medium to Weak |

| ~1665 | C=O Stretch | Ketone | Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1520 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| ~1345 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| ~1260 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| ~1030 | Symmetric C-O-C Stretch | Aryl Ether | Medium |

| ~850 | C-H Out-of-Plane Bend | 1,4-disubstituted rings | Strong |

Table 2: Predicted UV-Vis Absorption Maxima for this compound

The UV-Vis spectrum is influenced by the electronic transitions within the conjugated system of the molecule. The position of the absorption maxima (λmax) can shift depending on the solvent polarity.

| Solvent Type | Predicted λmax (nm) | Electronic Transition |

| Non-polar (e.g., Cyclohexane) | ~280-290 | π → π |

| ~330-340 | n → π | |

| Polar (e.g., Ethanol) | ~290-300 | π → π |

| ~340-350 | n → π |

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and UV-Vis spectroscopy for a solid organic compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (Solid Sample)

This protocol describes the use of the KBr pellet method, a common technique for obtaining high-quality spectra of solid samples.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of the FT-IR spectrometer to account for atmospheric water and carbon dioxide.

-

Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with known functional group frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol (Solution Sample)

This protocol details the steps for measuring the UV-Vis absorption spectrum of a compound dissolved in a solvent.

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and has a UV cutoff wavelength below the expected absorption range of the analyte. Ethanol or cyclohexane are suitable choices for this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that results in a maximum absorbance reading between 0.3 and 1.0. This typically corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes with the pure solvent.

-

Place one cuvette in the reference beam path and the other in the sample beam path to record a baseline correction.

-

Replace the solvent in the sample cuvette with the prepared sample solution.

-

Scan the spectrum over the desired wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure Determination of 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the comprehensive methodology for the determination of the crystal structure of 4-Methoxy-4'-nitrobenzophenone. Due to the current absence of a publicly available, fully determined experimental crystal structure for this compound, this document provides a detailed framework encompassing its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. Furthermore, potential biological activities and relevant signaling pathways are discussed based on related benzophenone derivatives.

Introduction

This compound is a substituted diarylketone with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, suggests interesting electronic and intermolecular interaction properties that can be definitively elucidated through crystallographic studies. The determination of its solid-state structure is crucial for understanding its physicochemical properties, polymorphism, and for guiding the design of new materials and pharmaceutical agents. While specific experimental crystallographic data for this compound is not currently available in open-access crystallographic databases, this guide provides the necessary experimental protocols to achieve this characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | White to pale cream to pale yellow powder | [2] |

| Melting Point | 125-127 °C | [3][4] |

| Boiling Point | 192-194 °C at 0.9 Torr | [3] |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction.[5][6]

Materials:

-

Anisole

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension. Following this, add anisole (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[5]

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.[7]

Methods:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystal.[7][8]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[8]

-

Goniometer for crystal mounting and orientation.

-

X-ray detector (e.g., CCD or CMOS).

-

Cryo-system for low-temperature data collection (optional but recommended to reduce thermal motion of atoms).

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in the X-ray beam. The diffractometer rotates the crystal while irradiating it with X-rays. The diffracted X-rays are recorded by the detector at various crystal orientations.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[8]

Visualization of Experimental Workflow

The logical flow of experiments for determining the crystal structure is depicted in the following diagram.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, related benzophenone derivatives have been reported to possess various biological properties, including antioxidant and potential toxicological effects.[9]

Some benzophenones are known to interact with cellular signaling pathways. For instance, compounds with antioxidant properties can modulate pathways involved in cellular defense against oxidative stress, such as the Nrf2-antioxidant response element (ARE) signaling pathway.[10][11] Activation of this pathway leads to the expression of a battery of antioxidant and detoxification enzymes.[10]

Given the presence of a nitro group, which can be metabolically reduced, and a methoxy group, which can be involved in metabolic transformations, it is plausible that this compound could interact with various cellular targets. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate its biological effects and the signaling pathways involved.

A generalized diagram of an antioxidant signaling pathway that could be relevant for related compounds is presented below.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 1151-94-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4-Methoxy-4'-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-4'-nitrobenzophenone is a ketone derivative with significant potential in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and development, particularly in fields like reaction chemistry, crystallography, and formulation science. This technical guide addresses the current landscape of solubility data for this compound. While publicly available quantitative solubility data is limited, this document provides a comprehensive framework for researchers to systematically determine and report this critical physicochemical property. The guide furnishes detailed experimental protocols based on established methodologies and presents a standardized template for data presentation, ensuring consistency and comparability across different laboratories. Furthermore, a visual representation of the experimental workflow is provided to facilitate procedural understanding.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. To address this gap and facilitate a standardized approach to data collection, the following table is provided as a template for researchers to record their experimentally determined values. This structured format will enable easy comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Non-Polar Solvents | ||||

| Toluene | ||||

| Hexane | ||||

| Cyclohexane | ||||

| Polar Aprotic Solvents | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Polar Protic Solents | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

2.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete sedimentation of the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a prepared calibration curve.

-

Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow and Visualization

The systematic determination of solubility follows a logical progression of steps, from preparation to analysis. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the necessary framework to systematically and accurately determine the solubility of this compound in various organic solvents. The adoption of the proposed experimental protocol and data presentation template will contribute to the generation of a robust and comparable dataset, benefiting the wider scientific community.

References

The Versatile Intermediate: A Technical Guide to 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone that serves as a crucial chemical intermediate in a variety of synthetic applications. Its unique molecular architecture, featuring a benzophenone core with an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 1151-94-6 | [1] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point | 192-194 °C (at 0.9 Torr) | [2] |

| Assay (GC) | ≥96.0% | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The methoxy group of anisole is an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a synthesized procedure based on established methods for similar Friedel-Crafts acylation reactions.[3][4]

Materials:

-

Anisole

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension.

-

Addition of Substrate: Following the addition of the acyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield an off-white to yellow crystalline solid.

Applications as a Chemical Intermediate

This compound is a valuable intermediate primarily due to the reactivity of its nitro group.[5] The nitro functional group can be readily reduced to an amine, which is a key functional group in the synthesis of a wide array of pharmaceuticals and other fine chemicals.

Reduction to 4-Amino-4'-methoxybenzophenone

The reduction of the nitro group to a primary amine is a pivotal transformation that opens up numerous synthetic possibilities. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

The resulting 4-amino-4'-methoxybenzophenone is a key building block for the synthesis of more complex molecules with potential biological activities. The newly formed amino group can undergo a variety of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Visualizing the Synthetic and Application Pathways

To better illustrate the synthetic workflow and the role of this compound as a chemical intermediate, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatile reactivity of its nitro group make it a valuable precursor for the development of a wide range of complex organic molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in creating novel and valuable products.

References

Methodological & Application

Synthesis of 4-amino-4'-methoxybenzophenone from 4-Methoxy-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-amino-4'-methoxybenzophenone from 4-methoxy-4'-nitrobenzophenone. The featured protocol details a robust and chemoselective reduction of the aromatic nitro group using tin(II) chloride, a method well-suited for substrates with multiple functional groups.

Introduction

4-amino-4'-methoxybenzophenone is a valuable intermediate in the synthesis of various biologically active molecules and materials. Its structure, featuring a benzophenone core with both an amino and a methoxy group, allows for diverse downstream chemical modifications. The selective reduction of the nitro group in the precursor, this compound, is a critical transformation. While several methods exist for the reduction of nitroarenes, including catalytic hydrogenation and other metal-based reductions, the use of tin(II) chloride (SnCl₂) in an acidic medium is often preferred for its high chemoselectivity, preserving other reducible functionalities such as the ketone and ether moieties present in the molecule. This protocol provides a reliable and scalable method for this synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-amino-4'-methoxybenzophenone. The data is based on typical results obtained for analogous nitrobenzophenone reductions.

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-Amino-4'-methoxybenzophenone |

| Molecular Formula (Product) | C₁₄H₁₃NO₂ |

| Molecular Weight (Product) | 227.26 g/mol |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78°C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Application Notes and Protocols for 4-Methoxy-4'-nitrobenzophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobenzophenone is a versatile bifunctional aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on separate phenyl rings, allows for a range of selective chemical transformations. This unique electronic arrangement makes it a key building block in the synthesis of various target molecules, particularly in the fields of medicinal chemistry and polymer science.

These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor to pharmacologically relevant amino derivatives and its potential use in photochemistry. Detailed protocols for its key transformations are provided, along with tables of physical and spectroscopic data for easy reference.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound and its primary synthetic derivative, 4-amino-4'-methoxybenzophenone, is essential for their use in synthesis. The following tables summarize their key physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | This compound | 4-Amino-4'-methoxybenzophenone |

| CAS Number | 1151-94-6[1] | 6340-41-6 |

| Molecular Formula | C₁₄H₁₁NO₄[1] | C₁₄H₁₃NO₂ |

| Molecular Weight | 257.24 g/mol [1] | 227.26 g/mol |

| Appearance | White to pale cream or pale yellow powder | Data not available |

| Melting Point | 125-127 °C | Data not available |

Table 2: Spectroscopic Data

| Spectroscopy | This compound | 4-Amino-4'-methoxybenzophenone |

| ¹H NMR | Predicted shifts based on analogous structures: Aromatic protons (approx. 6.9-8.3 ppm), Methoxy protons (approx. 3.9 ppm). | Predicted shifts based on analogous structures: Aromatic protons (approx. 6.6-7.7 ppm), Methoxy protons (approx. 3.8 ppm), Amino protons (broad singlet, approx. 4.0-5.0 ppm). |

| ¹³C NMR | Predicted shifts based on analogous structures: Carbonyl carbon (approx. 194 ppm), Aromatic carbons (approx. 114-150 ppm), Methoxy carbon (approx. 55 ppm). | Predicted shifts based on analogous structures: Carbonyl carbon (approx. 195 ppm), Aromatic carbons (approx. 113-150 ppm), Methoxy carbon (approx. 55 ppm). |

| IR (cm⁻¹) | Predicted key peaks: C=O stretch (ketone, ~1650), Ar-NO₂ symmetric stretch (~1350), Ar-NO₂ asymmetric stretch (~1520), C-O stretch (ether, ~1250). | Predicted key peaks: N-H stretch (~3300-3500), C=O stretch (ketone, ~1630), C-N stretch (~1300), C-O stretch (ether, ~1240). |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 257. | Expected molecular ion peak [M]⁺ at 227. |

Key Synthetic Application: Reduction to 4-Amino-4'-methoxybenzophenone

The most prominent application of this compound is its role as a precursor to 4-amino-4'-methoxybenzophenone. The resulting amino group serves as a crucial functional handle for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and functional materials. The reduction of the nitro group can be achieved through several reliable methods.

Experimental Protocols for the Reduction of this compound

Three common and effective methods for the reduction of the nitro group are detailed below.

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite®)

-

-

Protocol:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (e.g., to 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure the filter cake remains wet with the solvent during and after filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-4'-methoxybenzophenone.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.

-

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

-

Protocol:

-